Xanthene-9-carboxylic acid

Catalog No.
S561083
CAS No.
82-07-5
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanthene-9-carboxylic acid

CAS Number

82-07-5

Product Name

Xanthene-9-carboxylic acid

IUPAC Name

9H-xanthene-9-carboxylic acid

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16)

InChI Key

VSBFNCXKYIEYIS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O

Synonyms

9-Carboxyxanthene; 9H-Xanthen-9-carboxylic Acid; NSC 66208; Xanthanoic Acid; Xanthenecarboxylic Acid;

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O

Analytical Chemistry:

  • X9C serves as a degradation product of propantheline bromide, a medication used to treat various conditions like urinary incontinence and stomach ulcers. Analytical methods like high-performance liquid chromatography (HPLC) have been developed to measure X9C levels, aiding in monitoring propantheline therapy and potential drug interactions. Source: A new method for assaying propantheline and its degradation product, xanthene-9-carboxylic acid using high-performance liquid chromatography:

Medicinal Chemistry:

  • Research suggests that X9C might possess anticonvulsant properties. Studies have explored its potential use in treating epilepsy, although further investigation is needed to determine its efficacy and safety. Source: Anti-absence activity of mGlu1 and mGlu5 receptor enhancers and their interaction with a GABA reuptake inhibitor: Effect of local infusions in the somatosensory cortex and thalamus:

Materials Science:

  • Recent studies have investigated X9C's potential applications in developing light-activated carbon monoxide (CO) releasing molecules. These molecules have shown promise in various therapeutic applications, and X9C's ability to release CO upon exposure to green light is being explored further. Source: Fluorescein analogue xanthene-9-carboxylic acid: a transition-metal-free CO releasing molecule activated by green light

Xanthene-9-carboxylic acid is an organic compound belonging to the xanthene family, characterized by its molecular formula C14H10O3C_{14}H_{10}O_{3} and a molecular weight of 226.23 g/mol. This compound appears as a white to off-white solid and is recognized for its potential in various chemical and biological applications. It serves as a precursor in the synthesis of various derivatives and has been studied for its role in inhibiting amyloid fibril formation, particularly in the context of transthyretin conformational changes .

, including:

  • Transesterification: The compound can undergo transesterification to yield derivatives such as 3-quinuclidinyl ester when reacted with ethyl esters .
  • Formation of Amides: It can react with amines to form amides, which may exhibit enhanced biological activities.
  • Condensation Reactions: Xanthene-9-carboxylic acid can participate in condensation reactions to create more complex molecular structures.

Research indicates that xanthene-9-carboxylic acid exhibits significant biological activity, particularly in neuropharmacology. It has been shown to inhibit the conformational changes of transthyretin, a protein implicated in amyloid diseases, thereby preventing amyloid fibril formation . Additionally, derivatives of xanthene-9-carboxylic acid have been explored for their potential as receptor enhancers in pharmacological studies, particularly concerning metabotropic glutamate receptors .

Several methods have been developed for synthesizing xanthene-9-carboxylic acid:

  • From Xanthene Derivatives: One common method involves the hydrolysis of xanthene derivatives or nitriles under acidic or basic conditions .
  • Environmental-Friendly Methods: Recent patents describe environmentally-friendly synthesis techniques that are safe, cost-effective, and yield high purity products .
  • Chemical Transformations: The compound can also be synthesized through various chemical transformations involving other xanthene derivatives or starting materials.

Xanthene-9-carboxylic acid finds utility in several fields:

  • Pharmaceuticals: Its ability to inhibit amyloid formation makes it a candidate for drug development aimed at treating amyloid-related diseases.
  • Fluorescent Dyes: The compound is used as a precursor for synthesizing fluorescent dyes and indicators due to its chromophoric properties.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing other functionalized xanthene compounds.

Interaction studies involving xanthene-9-carboxylic acid have highlighted its potential effects on various biological targets. Notably, it has been investigated for its interactions with metabotropic glutamate receptors, where it acts as an enhancer even in the absence of traditional ligands . These studies suggest that the compound may modulate receptor activity and influence neurotransmission pathways.

Xanthene-9-carboxylic acid shares structural similarities with several other compounds within the xanthene family. Below is a comparison with selected similar compounds:

Compound NameMolecular FormulaUnique Features
XantheneC13H10C_{13}H_{10}Parent structure; lacks carboxylic functionality
FluoresceinC20H12O5C_{20}H_{12}O_5Contains multiple hydroxyl groups; used as a dye
XanthoneC13H10OC_{13}H_{10}OContains a ketone; known for antioxidant properties
9-HydroxyxantheneC14H12O2C_{14}H_{12}O_2Hydroxylated derivative; exhibits different reactivity

Xanthene-9-carboxylic acid is unique due to its carboxylic acid functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its role in inhibiting amyloid fibril formation further differentiates it from other compounds within the xanthene class.

XLogP3

2.2

LogP

2.23 (LogP)

UNII

63A81F6A8V

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

82-07-5

Wikipedia

Xanthenecarboxylic acid

Dates

Modify: 2023-08-15

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